5-Amino-2-methyl-n-(1r-naphthalen-1-ylethyl)benzamide
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Overview
Description
GRL0617 is a selective small-molecule inhibitor of the protease enzyme papain-like protease found in some human pathogenic viruses, including the coronavirus SARS-CoV-2. It has shown promising antiviral activity by inhibiting viral replication both in silico and in vitro .
Preparation Methods
GRL0617 is a naphthalene-based molecule. The synthetic route involves the preparation of 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide. The preparation typically involves the following steps:
Synthesis of the naphthalene moiety: This involves the preparation of 1-naphthalen-1-ylethylamine.
Formation of the benzamide structure: This involves the reaction of 5-amino-2-methylbenzoic acid with 1-naphthalen-1-ylethylamine under appropriate conditions to form the final compound.
Chemical Reactions Analysis
GRL0617 undergoes several types of chemical reactions:
Oxidation: The naphthalene moiety can undergo oxidation reactions.
Reduction: The benzamide structure can be reduced under specific conditions.
Substitution: The amino group in the benzamide structure can participate in substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of GRL0617 .
Scientific Research Applications
GRL0617 has several scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of protease enzymes.
Biology: It is used to study the biological pathways involving papain-like protease.
Medicine: It has shown potential as an antiviral agent against SARS-CoV-2, making it a candidate for drug development.
Industry: It is used in the development of antiviral drugs and in research related to viral infections.
Mechanism of Action
GRL0617 exerts its effects by inhibiting the papain-like protease enzyme. It binds non-covalently to the ubiquitin-specific proteases domain of the enzyme, blocking the binding of interferon-stimulated gene 15 protein to the enzyme. This inhibition prevents the virus from replicating and modulates the host’s immune response .
Comparison with Similar Compounds
GRL0617 is unique due to its selective inhibition of the papain-like protease enzyme. Similar compounds include:
Fonsecin: A fungal metabolite with a naphthalene moiety that also inhibits papain-like protease.
HY-17542: A structural analog of GRL0617 that undergoes similar metabolic pathways
GRL0617 stands out due to its high binding affinity and specificity for the papain-like protease enzyme, making it a promising candidate for antiviral drug development .
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-amino-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H20N2O/c1-14-9-10-17(21)13-19(14)20(23)22-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12,21H2,1H3,(H,22,23) |
InChI Key |
SVHZQKLXYGYSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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